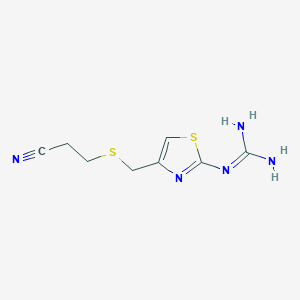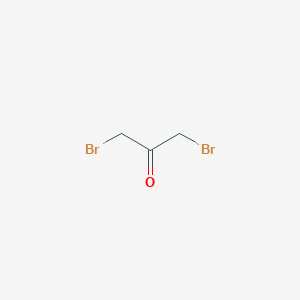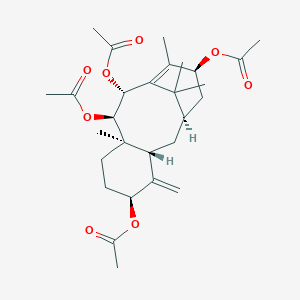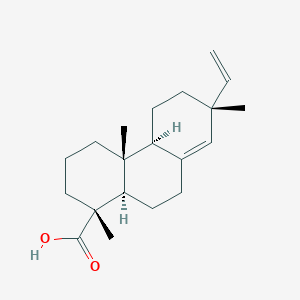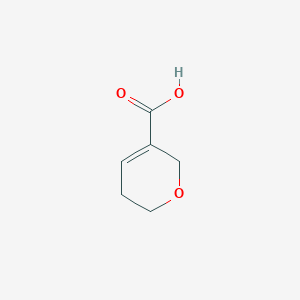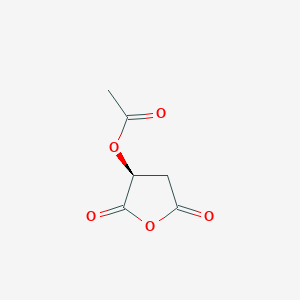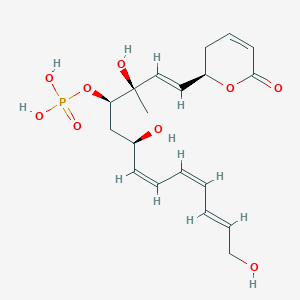
Fostriecina
Descripción general
Descripción
Fostriecin es un éster de fosfato de origen natural que se aisló originalmente de la bacteria del suelo Streptomyces pulveraceus. Pertenece a una clase de productos naturales que característicamente contienen un éster de fosfato, una lactama α,β-insaturada y una cadena de dieno o trieno lineal conjugada. Fostriecin es conocido por su potente e inhibición selectiva de las proteínas serina/treonina fosfatasas, así como de la topoisomerasa II del ADN .
Aplicaciones Científicas De Investigación
Fostriecin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la inhibición de las proteínas fosfatasas y la topoisomerasa II del ADN.
Biología: Fostriecin se utiliza para investigar procesos celulares como el crecimiento celular, la división celular y la transducción de señales.
Industria: Si bien no se utiliza ampliamente en la industria, las propiedades únicas de la fostriecin la convierten en un compuesto valioso para la investigación y el desarrollo en los sectores farmacéutico y biotecnológico.
Mecanismo De Acción
Fostriecin ejerce sus efectos principalmente a través de la inhibición de las proteínas serina/treonina fosfatasas, particularmente la proteína fosfatasa 2A (PP2A) y la proteína fosfatasa 4 (PP4). Al inhibir estas enzimas, la fostriecin afecta varias vías de señalización que son cruciales para los procesos celulares. Además, la fostriecin inhibe la topoisomerasa II del ADN, que juega un papel en la replicación y reparación del ADN .
Safety and Hazards
Direcciones Futuras
Fostriecin’s unique ability to inhibit several protein phosphatases has inspired studies of its mechanism-of-action . Its potency and selectivity of inhibition and the resulting broad-ranging cancer cell cytotoxicity have led to its exploration as a potential anti-cancer agent . Future research may focus on combining Fostriecin with other treatments for enhanced efficacy .
Análisis Bioquímico
Biochemical Properties
Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . It exhibits activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction .
Cellular Effects
Fostriecin has shown in vitro activity against leukemia, lung cancer, breast cancer, and ovarian cancer . This activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .
Molecular Mechanism
The molecular mechanism of Fostriecin involves its ability to inhibit several protein phosphatases (PP1, PP2A and PP4) which play an important role in signal transduction, cell growth, and cell division . This inhibition is highly selective for PP2A .
Temporal Effects in Laboratory Settings
Fostriecin causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . Fostriecin does not inhibit UV induced excision repair .
Dosage Effects in Animal Models
In clinical trials, Fostriecin has been used as an anti-tumor agent and has shown few reported side effects in humans . The data obtained from the Phase 1 trials suggests that plasma levels of Fostriecin shown to have antitumor activity in animals can be achieved in humans .
Metabolic Pathways
The metabolic pathways of Fostriecin involve the inhibition of protein phosphatases and DNA topoisomerase II . This inhibition affects cell growth, cell division, and signal transduction .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de fostriecin implica varios pasos clave para establecer su estructura compleja. La síntesis total de fostriecin se ha logrado a través de múltiples rutas, incluido el uso de dihidroxilación de Sharpless para establecer la estereoquímica absoluta en las posiciones C-8/9 y una alilación de Leighton para establecer la posición C-5 del producto natural. En una de las síntesis formales, se utilizó una transferencia de hidrógeno de Noyori de un ynona para establecer la posición C-11, mientras que la síntesis total empleó una combinación de dihidroxilación asimétrica y reducción de paladio-π-alilo para establecer la posición C-11. Finalmente, se utilizó una trans-hidroboración del alquino C-12/13 en combinación con un acoplamiento cruzado de Suzuki para establecer el Z,Z,E-trieno de fostriecin .
Métodos de Producción Industrial
Los métodos de producción industrial para fostriecin no están bien documentados, probablemente debido a su estructura compleja y los desafíos asociados con su síntesis. El compuesto generalmente se produce en laboratorios de investigación para estudios científicos en lugar de a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
Fostriecin experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la fostriecin.
Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones dentro de la molécula, lo que lleva a la formación de varios análogos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran fostriecin incluyen:
Agentes oxidantes: Como permanganato de potasio u óxido de cromo.
Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos de sustitución: Como halógenos o nucleófilos.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas de fostriecin.
Comparación Con Compuestos Similares
Fostriecin está estructuralmente relacionado con varios otros productos naturales, que incluyen:
- Cytostatin
- Phoslactomycin
- Phospholine
- Phosphazomycin
- Leustroducsins
- Sultriecin
Estos compuestos comparten características estructurales similares, como la presencia de un éster de fosfato y una cadena de dieno o trieno conjugada. fostriecin es único en su potente e inhibición selectiva de las proteínas fosfatasas, lo que lo convierte en una herramienta valiosa para estudiar estas enzimas y sus funciones en los procesos celulares .
Propiedades
IUPAC Name |
[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRJWIYMXZORG-DSWNLJKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868985 | |
| Record name | Fostriecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
| Record name | FOSTRIECIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
87810-56-8 | |
| Record name | (+)-Fostriecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87810-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fostriecin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fostriecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSTRIECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



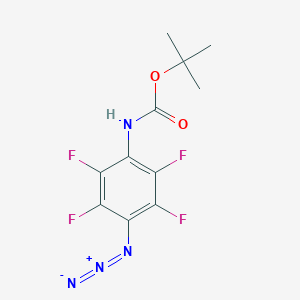
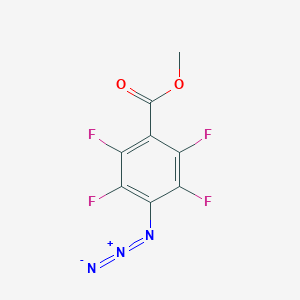
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)
